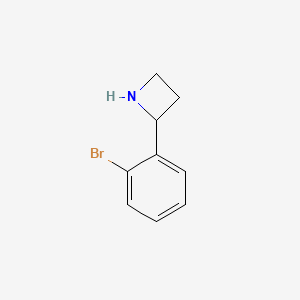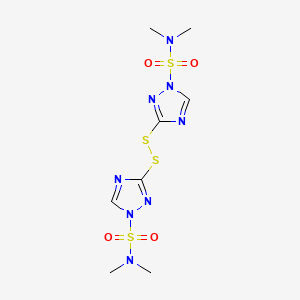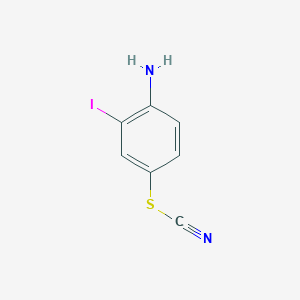
2-Iodo-4-thiocyanatoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5IN2S It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with iodine and thiocyanate groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-thiocyanatoaniline can be achieved through a multi-step process. One common method involves the iodination of 4-thiocyanatoaniline. This can be done using iodine (I2) or potassium iodide (KI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is typically carried out in an acidic medium, such as acetic acid, to facilitate the iodination process .
Industrial Production Methods
For industrial-scale production, the use of N-iodosuccinimide (NIS) as an iodinating agent is preferred due to its high selectivity and efficiency. The reaction can be performed by grinding the reactants together at room temperature, which provides several advantages, including short reaction times, high yields, and a simple work-up procedure .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-4-thiocyanatoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted anilines and thiocyanates.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and thiols.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-thiocyanatoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-Iodo-4-thiocyanatoaniline involves its interaction with various molecular targets. The iodine and thiocyanate groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with biological molecules, thereby altering their function. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitro-4-thiocyanatoaniline: Similar in structure but with a nitro group instead of an iodine atom.
2-Iodoaniline: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
4-Thiocyanatoaniline:
Uniqueness
2-Iodo-4-thiocyanatoaniline is unique due to the presence of both iodine and thiocyanate groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C7H5IN2S |
|---|---|
Molekulargewicht |
276.10 g/mol |
IUPAC-Name |
(4-amino-3-iodophenyl) thiocyanate |
InChI |
InChI=1S/C7H5IN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 |
InChI-Schlüssel |
MDZIJVUSNRPHJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SC#N)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


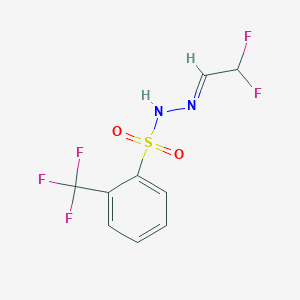

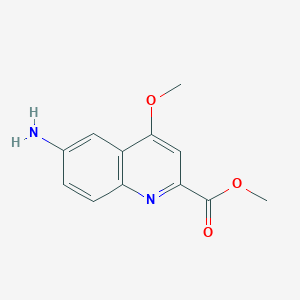

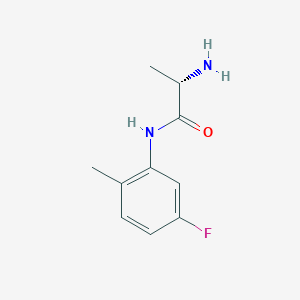

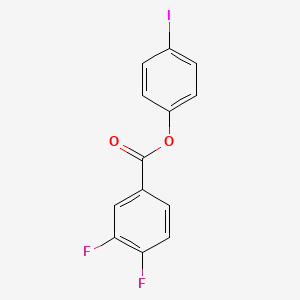
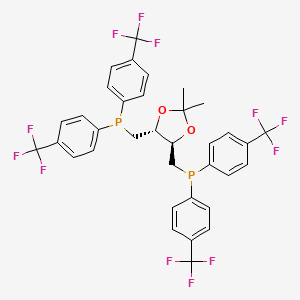
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
